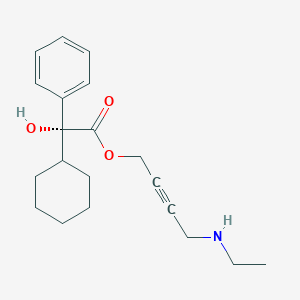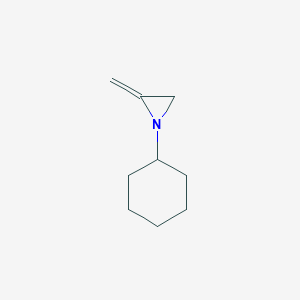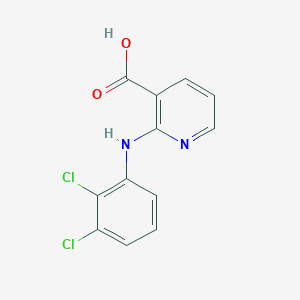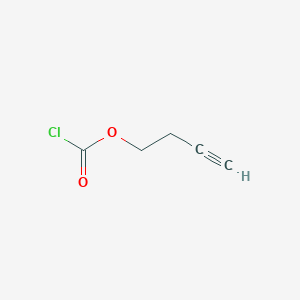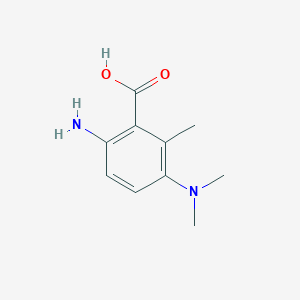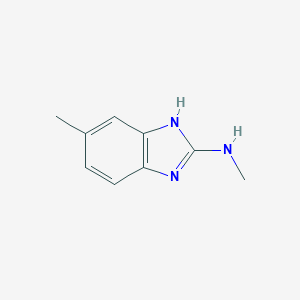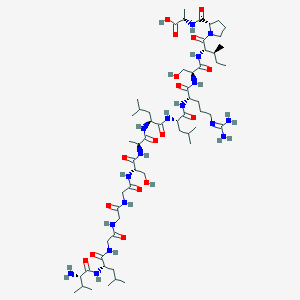
1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of DMP involves several vibrational modes, including an ethylenic stretching mode at a frequency of 1501 cm−1 . This mode exhibits instantaneous frequency and amplitude modulation due to weak coupling with another 1431 cm−1 stretching mode mediated by a vibrational mode of low frequency, i.e., around 60 cm−1 .Physical And Chemical Properties Analysis
The physical and chemical properties of DMP, particularly its electronic transport properties, have been investigated using nonequilibrium green’s function (NEGF) joined with density functional theory (DFT) . Ultraviolet radiation or visible light can convert these optical molecular switches from closed form to open form .Aplicaciones Científicas De Investigación
Optical Molecular Switch
This compound has been studied for its potential as an optical molecular switch. The electronic transport properties of this compound were investigated using nonequilibrium green’s function (NEGF) combined with density functional theory (DFT). Ultraviolet radiation or visible light can convert these optical molecular switches from a closed form to an open form. The conductivity changes from an off state (low conductivity) to an on state (high conductivity) as the molecule changes from an open form to a closed form .
Molecular Electronics
The compound is also being explored in the field of molecular electronics. It has been shown that the molecule can change its conductivity state from low (off) to high (on) when it changes from an open form to a closed form. This property makes it a potential candidate for use in molecular electronic devices .
High-Density Optical Memory
Due to its switching properties, this compound is being studied for its potential use in high-density optical memory devices. The ability to switch between different states (on and off) using light makes it a promising candidate for storing data in optical memory devices .
Mecanismo De Acción
Target of Action
It’s known that the compound is a type of diarylethene, which are often used in optical molecular switches .
Mode of Action
The compound operates as an optical molecular switch, changing its state in response to different types of light . Ultraviolet radiation or visible light can convert these optical molecular switches from closed form to open form . The conductivity changes from off state (low conductivity) to on state (high conductivity) as the molecule changes from open form to closed form .
Biochemical Pathways
The change in conductivity suggests that it could influence electron transport pathways when used in molecular electronics .
Result of Action
The primary result of the compound’s action is a change in conductivity, which is crucial for its function as an optical molecular switch . The best switching performance is obtained on the gold surface at the hollow site .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the type of light exposure (ultraviolet radiation or visible light) can determine the state of the molecular switch . Additionally, the type of electrode surface (Platinum, Gold, and Silver) and attachment sites can also affect its performance .
Direcciones Futuras
Propiedades
IUPAC Name |
3-[2-(2,4-dimethyl-5-phenylthiophen-3-yl)-3,3,4,4,5,5-hexafluorocyclopenten-1-yl]-2,4-dimethyl-5-phenylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22F6S2/c1-15-21(17(3)36-25(15)19-11-7-5-8-12-19)23-24(28(32,33)29(34,35)27(23,30)31)22-16(2)26(37-18(22)4)20-13-9-6-10-14-20/h5-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZAFEDVNIEMEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=C(C(C(C2(F)F)(F)F)(F)F)C3=C(SC(=C3C)C4=CC=CC=C4)C)C)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22F6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443914 | |
| Record name | 1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene | |
CAS RN |
172612-67-8 | |
| Record name | 1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is photochromism, and how does 1,2-bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene exhibit this property?
A1: Photochromism refers to the reversible transformation of a chemical species between two forms upon exposure to light, leading to a change in color. 1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene belongs to the diarylethene family of photochromic compounds. It transitions between an open-ring form and a closed-ring form upon irradiation with specific wavelengths of light. This transformation alters its light absorption properties, leading to a noticeable color change. [, , , , , , ]
Q2: How does the surrounding environment influence the photochromic behavior of 1,2-bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene?
A2: Research demonstrates that the photochromic properties of 1,2-bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene are sensitive to the surrounding environment. For instance, studies have shown that its photoisomerization quantum yields and absorption spectra can be affected by the polarity and rigidity of the surrounding medium, such as when incorporated into bile salt aggregates or cyclodextrin complexes. [, ]
Q3: Can the photochromic properties of 1,2-bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene be harnessed for practical applications?
A3: Yes, the reversible photoisomerization of 1,2-bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene holds promise for various applications. Studies have explored its use in:
- Photochromic coatings: It can be incorporated into organic-inorganic hybrid coatings to create films that change color upon light exposure, potentially useful for smart windows or displays. [, ]
- Adhesion enhancement: Its photoisomerization can significantly enhance the adhesion of polymers like polystyrene to glass surfaces, offering potential in adhesive technologies. []
- Optical devices: When incorporated into a crystal structure, its photomechanical response can be used to manipulate light propagation and create dynamic optical gratings. []
- Switchable CPL materials: When co-assembled with specific chiral gelators and fluorescent molecules, it can form supramolecular gels exhibiting switchable circularly polarized luminescence controlled by light, offering potential for advanced optical materials. []
Q4: How can researchers measure and quantify the photochromic activity of 1,2-bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene?
A4: Researchers employ various techniques to characterize and quantify the photochromic behavior of 1,2-bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene:
- UV-Vis spectroscopy: This technique is commonly used to monitor the changes in absorbance spectra upon irradiation with different wavelengths of light, allowing researchers to determine the kinetics of photoisomerization and calculate quantum yields. [, ]
- Laser Flash Photolysis: This technique enables the study of transient species formed during photoisomerization, providing insights into the reaction mechanism and kinetics. []
- Fluorescence spectroscopy: This technique is particularly useful when studying systems where 1,2-bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene interacts with fluorescent molecules, allowing researchers to investigate energy transfer processes and their dependence on the photochromic state. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




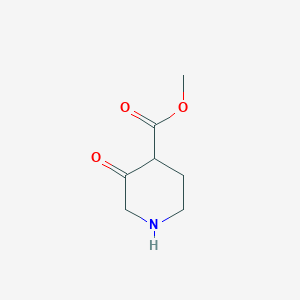
![(6R,7aS)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B65055.png)

